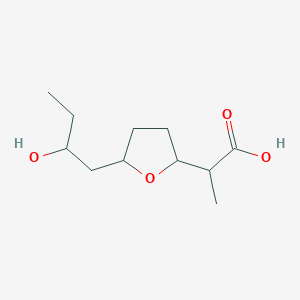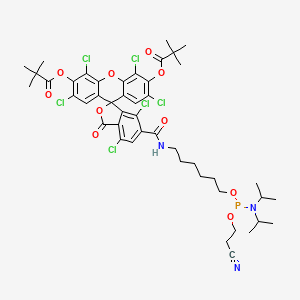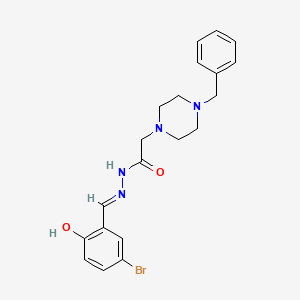
Homononactinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homononactinic acid is a natural product derived from fungal sources. It has the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is known for its applications in metabolomics, vitamins, nutraceuticals, and natural products .
準備方法
Synthetic Routes and Reaction Conditions
Homononactinic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes to yield carboxylic acids . Another method is the hydrolysis of nitriles, which can be prepared by the S_N2 reaction of a primary or secondary alkyl halide with cyanide ion . Additionally, carboxylation of Grignard reagents with carbon dioxide followed by protonation can also produce carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and specific catalysts.
化学反応の分析
Types of Reactions
Homononactinic acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols or aldehydes to carboxylic acids.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Cyanide ion (CN-), Grignard reagents (RMgX).
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Homononactinic acid is widely used in scientific research due to its diverse applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker in metabolomics.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of vitamins, nutraceuticals, and other natural products
作用機序
The mechanism of action of homononactinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme activity and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through binding to specific receptors and enzymes.
類似化合物との比較
Homononactinic acid can be compared with other similar compounds, such as:
Nonactinic acid: Another natural product with similar chemical structure and properties.
Actinic acid: Known for its applications in organic synthesis and metabolomics.
This compound is unique due to its specific molecular structure and its diverse applications in various fields of research and industry .
特性
分子式 |
C11H20O4 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
2-[5-(2-hydroxybutyl)oxolan-2-yl]propanoic acid |
InChI |
InChI=1S/C11H20O4/c1-3-8(12)6-9-4-5-10(15-9)7(2)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14) |
InChIキー |
HTCUURQJNZBKIA-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1CCC(O1)C(C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,5,6(1H,3H)-Pyrimidinetetrone 5-{[1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone}](/img/structure/B12042378.png)



![2-amino-4-(1,3-benzodioxol-5-yl)-5-hydroxy-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042408.png)


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12042432.png)

![1-[(4-Chlorophenyl)amino]-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042459.png)


![(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12042499.png)
